molecular formula C19H12O5 B11514522 3-(1-Benzofuran-2-ylcarbonyl)-1-benzofuran-5-yl acetate

3-(1-Benzofuran-2-ylcarbonyl)-1-benzofuran-5-yl acetate

Cat. No.: B11514522
M. Wt: 320.3 g/mol
InChI Key: PORSTBIOCFIVSN-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-ylcarbonyl)-1-benzofuran-5-yl acetate is a complex organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings These compounds are known for their diverse biological activities and are found in various natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzofuran-2-ylcarbonyl)-1-benzofuran-5-yl acetate typically involves multi-step organic reactions. One common method is the reaction of benzofuran chalcone with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol . This reaction forms the desired benzofuran derivative through a series of condensation and cyclization steps.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs efficient synthetic protocols to ensure high yield and purity. Techniques such as free radical cyclization cascade and proton quantum tunneling have been developed to construct complex benzofuran rings with fewer side reactions and higher yields .

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzofuran-2-ylcarbonyl)-1-benzofuran-5-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction can produce benzofuran-2-ylmethanol derivatives.

Scientific Research Applications

3-(1-Benzofuran-2-ylcarbonyl)-1-benzofuran-5-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-2-ylcarbonyl)-1-benzofuran-5-yl acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in oxidative stress, thereby exhibiting antioxidant properties . The compound’s structure allows it to bind to various biological receptors, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Benzofuran-2-ylcarbonyl)-1-benzofuran-5-yl acetate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its dual benzofuran rings contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H12O5

Molecular Weight

320.3 g/mol

IUPAC Name

[3-(1-benzofuran-2-carbonyl)-1-benzofuran-5-yl] acetate

InChI

InChI=1S/C19H12O5/c1-11(20)23-13-6-7-17-14(9-13)15(10-22-17)19(21)18-8-12-4-2-3-5-16(12)24-18/h2-10H,1H3

InChI Key

PORSTBIOCFIVSN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)OC=C2C(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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